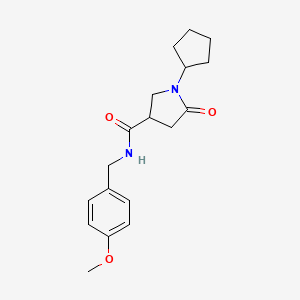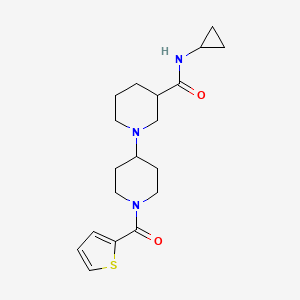![molecular formula C17H20N4O B6117811 N-(2-methoxyethyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6117811.png)
N-(2-methoxyethyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of N-(2-methoxyethyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various molecular targets such as the cannabinoid receptors, adenosine receptors, and voltage-gated sodium channels.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain. Additionally, this compound has been shown to enhance the activity of adenosine receptors, which are involved in the regulation of various physiological processes such as sleep, pain, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-methoxyethyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potent anti-inflammatory and analgesic activities. This compound has been shown to be effective in reducing inflammation and pain in various animal models. Additionally, this compound has been shown to have a positive effect on cognitive function and memory, which makes it a potential candidate for the treatment of neurological disorders. However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is the lack of information on its toxicity and side effects.
Zukünftige Richtungen
There are several future directions for the research on N-(2-methoxyethyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine. One of the future directions is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another future direction is to study its toxicity and side effects in order to determine its safety for use in humans. Additionally, there is a need to investigate the molecular targets and pathways involved in the therapeutic effects of this compound. Finally, there is a need to develop new and more efficient synthesis methods for this compound in order to facilitate its use in scientific research.
Synthesemethoden
The synthesis of N-(2-methoxyethyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves a multi-step process. The initial step involves the reaction of 3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine with 2-bromoethanol in the presence of a base such as potassium carbonate. This reaction leads to the formation of N-(2-hydroxyethyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine. The next step involves the methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate. This reaction leads to the formation of this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and antitumor activities. It has also been shown to have a positive effect on cognitive function and memory. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-12-11-15(18-9-10-22-3)21-17(19-12)13(2)16(20-21)14-7-5-4-6-8-14/h4-8,11,18H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKAGXSYUJTSEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCOC)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2,2-dimethyl-5-[(1-naphthylamino)methylene]-4,6-dioxocyclohexanecarboxylate](/img/structure/B6117733.png)
![methyl 5-(anilinocarbonyl)-4-methyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B6117741.png)
amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6117749.png)
![3-{3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B6117753.png)
![4-chloro-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B6117757.png)
![2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B6117763.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide](/img/structure/B6117765.png)
![3-methyl-12-[4-(methylthio)phenyl]-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B6117789.png)
![1-(3,4-dimethylphenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6117791.png)
![5,5'-[(3-methoxyphenyl)methylene]bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6117806.png)

![N-(3-nitrophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6117816.png)

![2-[4-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6117824.png)
